molecular formula C17H22N2O2S B12157875 N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B12157875
M. Wt: 318.4 g/mol
InChI Key: GXKIHWMMQAFNLJ-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a synthetic organic compound characterized by a complex structure that includes a thiophene ring, a furan ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiophene Ring: : Starting with a suitable precursor, such as 2,5-dimethylthiophene, the thiophene ring is functionalized to introduce the piperidin-1-ylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using piperidine and an appropriate alkylating agent.

  • Introduction of the Furan Ring: : The furan ring is introduced via a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where the thiophene derivative is coupled with a furan-2-boronic acid or a furan-2-stannane.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative, such as furan-2-carboxylic acid, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing more efficient catalysts to speed up the reactions and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, analgesic, or antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance its binding affinity to certain receptors, while the thiophene and furan rings may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide: can be compared with other thiophene or furan derivatives, such as:

Uniqueness

The unique combination of the thiophene, furan, and piperidine moieties in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

This detailed overview highlights the synthesis, reactions, applications, and uniqueness of this compound, showcasing its potential in scientific research and industry

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H22N2O2S/c1-12-13(2)22-17(18-16(20)15-7-6-10-21-15)14(12)11-19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)

InChI Key

GXKIHWMMQAFNLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

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